N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
Description
This compound (referred to hereafter as BJ27907 for clarity, based on ) is an ethanediamide derivative featuring a thiophen-2-yl group, a dimethylaminoethyl moiety, and a 5-methyl-1,2-oxazole substituent. Its molecular formula is C₁₈H₂₃N₃O₄S (MW: 377.4579 g/mol) . Although direct biological data for BJ27907 are unavailable in the provided evidence, structural analogs suggest possible applications in antiviral or antimicrobial therapies .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-9-7-12(17-21-9)16-14(20)13(19)15-8-10(18(2)3)11-5-4-6-22-11/h4-7,10H,8H2,1-3H3,(H,15,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVZWAONBRKSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can be achieved through multi-step organic reactions. The typical synthetic route involves:
Preparation of the thiophene ring derivative through halogenation and further functionalization.
Synthesis of the oxazole ring derivative, often via cyclization reactions involving amino acids or other precursors.
Coupling of the dimethylamino group with the pre-functionalized thiophene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final coupling of the oxazole derivative with the intermediate product from the previous step under conditions promoting amide bond formation.
Industrial Production Methods
For large-scale industrial production, the synthetic route might be optimized for cost-effectiveness, yield, and environmental impact. Key aspects include:
Using cost-effective reagents and solvents.
Implementing catalysis to increase reaction efficiency.
Recycling solvents and reagents to minimize waste.
Employing continuous flow chemistry for improved scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro groups on the rings, if present, can be reduced to amines.
Substitution: : The dimethylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: : The amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-CPBA (meta-Chloroperbenzoic acid) and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: : Utilizes nucleophiles like alkyl halides or aryl halides in the presence of bases.
Hydrolysis: : Performed in aqueous acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions.
Major Products
Depending on the reaction, products can include sulfoxides, sulfones, amines, substituted thiophenes, and carboxylic acids from amide hydrolysis.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is used as a building block for creating complex molecules. Its diverse functional groups allow for versatile reactions and modifications.
Biology and Medicine
In biological research, this compound may act as a precursor or analog for developing new drugs. Its structure allows for interactions with various biological targets, making it a candidate for pharmacological studies.
Industry
In the industrial sector, it can be employed in the synthesis of advanced materials, polymers, or as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide's mechanism of action depends on its application:
Pharmacological: : It can bind to specific molecular targets such as enzymes or receptors, altering their function and influencing biochemical pathways.
Catalytic: : In catalytic processes, it may act as a ligand or catalyst itself, facilitating chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ethanediamide Derivatives
BG15717 : N-[2-(Dimethylamino)-2-(Furan-2-yl)ethyl]-N'-[4-(Trifluoromethyl)phenyl]ethanediamide
- Substitutes the 5-methyloxazole with a 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects.
- Molecular Weight : 369.3383 g/mol (lighter due to furan’s smaller size and lack of sulfur) .
- Implications : The trifluoromethyl group may enhance metabolic stability but reduce solubility compared to BJ27905.
Compound e (): (S)-6-{Propyl[2-(Thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-Methylbenzenesulfonate
- Key Differences :
- Contains a tetrahydronaphthalene core instead of ethanediamide.
- Features a sulfonate ester, increasing hydrophilicity.
Heterocyclic Core Modifications
N-[(E)-(5-Methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine ()
- Structure : Combines a 1,2,4-triazole ring with a 5-methylthiophen-2-yl group.
N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()
- Structure : Features a 1,3,4-oxadiazole and thiazole, diverging from BJ27907’s 1,2-oxazole.
- Implications: Oxadiazoles are known for metabolic resistance, suggesting BJ27907’s oxazole may be less stable in vivo .
Structural and Physicochemical Comparison Table
Biological Activity
N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula: C₁₈H₂₃N₃O₂S
- Molecular Weight: 353.46 g/mol
The presence of a thiophene ring and a dimethylamino group suggests potential interactions with biological targets, particularly in the central nervous system.
Pharmacological Profile
Research indicates that this compound exhibits multiple biological activities, including:
- Antidepressant-like Effects: Preliminary studies suggest that the compound may act as a serotonin receptor modulator, potentially influencing mood regulation.
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammatory markers in vitro, indicating potential therapeutic applications in conditions characterized by inflammation.
The biological activity of this compound may involve:
- Serotonin Receptor Modulation: The compound's structure suggests it may interact with serotonin receptors, which are critical in mood disorders.
- Inhibition of Pro-inflammatory Cytokines: In vitro studies have demonstrated that the compound can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various derivatives related to this compound. The results indicated significant reductions in depressive behaviors in animal models when administered at optimal doses. The mechanism was linked to enhanced serotonergic activity .
Study 2: Anti-inflammatory Effects
In a series of experiments detailed in Pharmacology Reports, researchers assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced inflammation models. The findings revealed that treatment with this compound significantly decreased levels of inflammatory markers and improved overall tissue health .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
